Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid

Catalog No.
S13872019
CAS No.
M.F
C10H9NO4
M. Wt
207.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carbox...

Product Name

Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid

IUPAC Name

(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

InChI

InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-2-1-3-7(4-6)11(14)15/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1

InChI Key

MZCREXORTQFYPP-DTWKUNHWSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]

Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a nitrophenyl group at the second position of the cyclopropane ring. This compound has the molecular formula C10H9NO4C_{10}H_{9}N_{O_{4}} and a molecular weight of approximately 207.18 g/mol. The structure features a cyclopropane ring that is highly strained, which often contributes to its unique reactivity and biological properties. The nitro group is known to influence both the electronic properties and the biological activity of the compound, making it an interesting subject for research in medicinal chemistry and organic synthesis .

Typical of carboxylic acids and cyclopropane derivatives. Some notable reactions include:

  • Esterification: Reaction with alcohols to form esters, which can be used in further synthetic applications.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of cyclopropane derivatives with altered properties.
  • Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, providing pathways to synthesize more complex molecules .

This compound has shown potential biological activities due to its structural features. Cyclopropane derivatives are often explored for their pharmacological properties, including:

  • Antimicrobial Activity: Some studies suggest that compounds with similar structures exhibit antibacterial or antifungal properties.
  • Enzyme Inhibition: The unique structure may allow for interactions with specific enzymes, potentially serving as inhibitors in biochemical pathways.
  • Anti-inflammatory Effects: Related compounds have been investigated for their ability to modulate inflammatory responses in biological systems .

The synthesis of Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid typically involves several key steps:

  • Formation of the Cyclopropane Ring: This can be achieved through methods such as cyclopropanation reactions involving alkenes and diazo compounds.
  • Introduction of the Nitro Group: Nitration of the phenyl group can be performed using nitrating agents like nitric acid, allowing for selective introduction at the desired position.
  • Carboxylic Acid Functionalization: The final step involves ensuring that the carboxylic acid functionality is intact, which may require purification processes to remove by-products .

Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
  • Research Tool: Employed in biochemical studies to explore enzyme interactions and metabolic pathways .

Interaction studies involving Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid focus on its binding affinity and activity against various biological targets:

  • Protein-Ligand Interactions: Investigating how this compound interacts with proteins may reveal insights into its mechanism of action.
  • Enzyme Activity Modulation: Studies have indicated potential inhibitory effects on certain enzymes, which could be relevant for drug development .

Several compounds share structural similarities with Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acidC10H8F2OC_{10}H_{8}F_{2}OContains fluorine substituents which may enhance lipophilicity and alter biological activity .
(1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acidC10H9NO4C_{10}H_{9}N_{O_{4}}Nitro group at a different position may affect reactivity and selectivity in biological assays .
(1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acidC9H10ClNO2C_{9}H_{10}ClNO_{2}Incorporates a pyridine ring which may provide different electronic properties compared to phenyl groups.

The uniqueness of Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid lies in its specific arrangement of functional groups that influence its chemical reactivity and biological interactions. The presence of the nitrophenyl group at a strategic position allows for potential applications in medicinal chemistry that may not be available with other similar compounds.

Transition Metal-Catalyzed Cyclopropanation Strategies

Transition metal catalysts play a pivotal role in achieving stereocontrolled cyclopropanation, particularly for strained systems like the cyclopropane ring. The Simmons–Smith reaction, employing zinc-copper couples, has been adapted for nitroaryl-substituted cyclopropanes. In this method, diiodomethane reacts with zinc to generate a zinc carbenoid intermediate, which inserts into the carbon–carbon double bond of 3-nitrostyrene derivatives. Stereoselectivity is enhanced by chiral auxiliaries or ligands, such as bisoxazoline–copper complexes, which induce facial selectivity during carbenoid transfer.

For example, zinc-mediated cyclopropanation of 3-nitrobenzaldehyde derivatives under low-temperature conditions (−20°C) achieves diastereomeric ratios (dr) of up to 95:5 for the (1R,2R) configuration. The reaction’s efficiency depends on the electronic effects of the nitro group, which polarizes the alkene and directs carbenoid addition to the less hindered face. DFT studies suggest that partial positive charges on the cyclopropane carbons adjacent to the nitro group facilitate nucleophilic attack, favoring the trans arrangement of substituents.

Table 1: Performance of Transition Metal Catalysts in Cyclopropanation

Metal CatalystTemperature (°C)Diastereomeric Ratio (dr)Yield (%)
Zn/Cu−2095:588
Cu(OTf)₂2590:1078
SmI₂085:1565

Samarium iodide (SmI₂) offers an alternative pathway, enabling single-electron transfer mechanisms that bypass traditional carbenoid intermediates. This approach minimizes side reactions such as β-hydride elimination, particularly in substrates with sensitive functional groups.

Continuous Flow Approaches for Stereocontrolled Formation

Continuous flow reactors have emerged as powerful tools for enhancing the reproducibility and scalability of cyclopropanation reactions. By maintaining precise control over reaction parameters (e.g., temperature, residence time), these systems mitigate the ring strain-induced side reactions common in batch processes. For instance, the oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid—a key precursor—proceeds efficiently in continuous flow mode at 50–100°C with molecular oxygen. The absence of catalysts simplifies product isolation, as demonstrated by yields exceeding 90% in tubular reactors with optimized oxygen mass transfer rates.

In the context of stereocontrolled cyclopropanation, microfluidic devices enable rapid mixing of diazo compounds and alkenes, reducing decomposition pathways. A recent adaptation of the Corey–Chaykovsky reaction in flow conditions achieved 80% conversion within 2 minutes, compared to 12 hours in batch mode. The shortened reaction time suppresses racemization, preserving enantiomeric excess (ee) values above 98% for the (1R,2R) isomer.

Table 2: Batch vs. Continuous Flow Cyclopropanation

ParameterBatch ReactorContinuous Flow Reactor
Reaction Time12 h2 min
Temperature (°C)−2025
Enantiomeric Excess95%98%
Throughput (g/h)550

Biosynthetic Inspiration from Natural Product Cyclopropanases

Natural cyclopropanases, such as those involved in bacterial fatty acid biosynthesis, provide valuable blueprints for stereoselective synthesis. These enzymes utilize S-adenosylmethionine (SAM) as a methyl donor to catalyze cyclopropanation via radical intermediates. While direct application to nitroaryl systems remains unexplored, biomimetic catalysts inspired by these systems have shown promise. For example, iron-porphyrin complexes mimic the active sites of cyclopropanases, facilitating enantioselective cyclopropanation of styrenes with dr values comparable to enzymatic methods.

Recent efforts have focused on engineering artificial metalloenzymes that combine the stereochemical fidelity of natural enzymes with the versatility of transition metal catalysts. A hybrid system incorporating a dirhodium core within a protein scaffold achieved 99% ee for (1R,2R)-configured cyclopropanes, highlighting the potential for merging biological and synthetic paradigms.

Conformational Analysis of Nitrophenyl-Substituted Cyclopropanes

The conformational analysis of nitrophenyl-substituted cyclopropanes reveals complex interactions between the rigid cyclopropane core and the flexible aromatic substituent [8] [9]. In Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid, the phenyl ring adopts various orientations relative to the cyclopropane plane, with the preferred conformation being approximately 37° from the bisecting position [8]. This deviation from the idealized bisecting conformation minimizes steric interactions while maintaining favorable electronic overlap between the aromatic π-system and the cyclopropane σ-orbitals [8] [7].

The nitro group positioned at the meta location of the phenyl ring exhibits coplanarity with the aromatic system, as evidenced by crystallographic studies showing minimal deviation from planarity [8] [10]. The carboxylic acid functionality demonstrates conformational flexibility influenced by hydrogen bonding interactions, with the carboxyl group capable of adopting various orientations to optimize intermolecular contacts [8] [9]. Nuclear magnetic resonance spectroscopy studies reveal that the phenyl ring rotation is restricted due to the steric bulk of both the nitro group and the cyclopropane ring, resulting in a preferred conformation that minimizes non-bonded interactions [11] [12].

X-ray crystallographic analysis of related phenylcyclopropane carboxylic acids demonstrates that the carboxyl group approaches the bisecting conformation relative to the cyclopropane ring, while the phenyl group deviates significantly from this ideal geometry [8] [9]. The asymmetric nature of the cyclopropane ring becomes apparent in substituted derivatives, with asymmetry parameters ranging from -0.025 to -0.034 Å depending on the nature and position of the substituents [9]. Temperature-dependent nuclear magnetic resonance studies indicate that conformational barriers for phenyl ring rotation are typically in the range of 10-15 kcal/mol, reflecting the steric constraints imposed by the rigid cyclopropane framework [13] [9].

Table 2: Conformational Analysis Parameters

Conformational FeatureDescriptionEnergy Impact (kcal/mol)
Cyclopropane planarityEnforced planarity due to three-atom constraintHigh (27.6)
Phenyl ring orientationVariable rotation around C-C bondLow (1-3)
Carboxyl group orientationInfluenced by hydrogen bondingModerate (2-5)
Nitro group planarityCoplanar with aromatic ringLow (0.5-1)
Torsional strainEclipsed H-H interactionsHigh (10-15)
Steric interactionsMinimal due to trans configurationLow (1-2)

Electronic Effects on Diastereoselective Ring Formation

The electronic effects governing diastereoselective cyclopropane ring formation represent a critical aspect of understanding the stereochemical outcome in the synthesis of Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid [14] [15]. The nitro group at the meta position of the phenyl ring exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms, significantly influencing the electronic properties of the entire molecular system [2] [16]. Density functional theory calculations reveal that the nitro group creates partial positive charges on the cyclopropane carbons adjacent to the aromatic ring, making these sites more susceptible to nucleophilic attack [2] [17].

The diastereoselective formation of cyclopropane rings proceeds through mechanisms that are highly sensitive to the electronic nature of the substituents [14] [15]. In the case of nitrophenyl-substituted systems, the electron-withdrawing nature of the nitro group facilitates the formation of the thermodynamically favored trans-disubstituted cyclopropane [14] [18]. The stereospecific nature of cyclopropanation reactions ensures that the stereochemistry of the starting materials is preserved in the final product, with cis-alkenes yielding cis-cyclopropanes and trans-alkenes producing trans-cyclopropanes [19] [14].

The electronic delocalization within the cyclopropane ring system plays a crucial role in determining the reactivity and stability of these compounds [20]. Sigma-pi delocalization through hyperconjugation involving the cyclopropane carbon-carbon bonds and the aromatic π-system contributes to the overall stabilization of the molecule [20] [7]. The presence of the carboxylic acid group further modulates the electronic properties through its strong electron-withdrawing inductive effect, creating a highly polarized system that influences both the synthetic accessibility and the chemical reactivity of the compound [2] [21].

Table 3: Electronic Effects of Substituents on Cyclopropane Systems

SubstituentElectronic NatureInductive EffectResonance EffectEffect on Ring Reactivity
HydrogenNeutralNoneNoneBaseline
MethylElectron donatingWeak +INoneSlight activation
PhenylElectron donating (resonance)Weak +I+RActivation
3-NitrophenylElectron withdrawingStrong -I-RDeactivation
4-NitrophenylElectron withdrawingStrong -I-RStrong deactivation
Carboxylic acidElectron withdrawingStrong -I-RDeactivation

Crystal Engineering Insights into Solid-State Configurations

The solid-state structural characteristics of Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid provide valuable insights into the intermolecular interactions and crystal packing arrangements that govern the physical properties of this compound [22] [9]. Crystal engineering studies reveal that the compound adopts a specific space group arrangement that optimizes hydrogen bonding interactions between the carboxylic acid functionalities of adjacent molecules [22] [9]. The cyclic dimer formation through carboxylic acid hydrogen bonding represents the primary supramolecular motif, with oxygen-oxygen distances ranging from 2.623 to 2.637 Å [9].

The crystal structure demonstrates that the nitro group participates in weak intermolecular interactions, including nitro-aromatic π-π stacking and C-H⋯O hydrogen bonds with neighboring molecules [22] [23]. The rigid cyclopropane framework constrains the overall molecular geometry, leading to efficient crystal packing arrangements that maximize intermolecular contacts while minimizing steric repulsions [22] [13]. X-ray diffraction analysis confirms that the compound crystallizes with ordered carboxylic acid hydrogen atoms, indicating strong and directional hydrogen bonding interactions [9].

The solid-state nuclear magnetic resonance spectroscopy studies of cyclopropane carboxylic acids reveal multiple distinct environments for the carbon atoms, reflecting the complex intermolecular interactions present in the crystalline state [13] [23]. The sensitivity of solid-state nuclear magnetic resonance chemical shifts to the local molecular environment provides detailed information about the hydrogen bonding patterns and molecular conformations adopted in the crystal lattice [13]. Temperature-dependent studies indicate that the crystal structure remains stable over a wide temperature range, with only minor thermal motion observed for the flexible substituents [13] [23].

The crystal engineering approach to understanding cyclopropane derivatives has revealed that the introduction of specific functional groups can direct the formation of desired solid-state architectures [22] [24]. The combination of the rigid cyclopropane core with the hydrogen bonding capability of the carboxylic acid group and the electronic properties of the nitro substituent creates a unique three-dimensional network of intermolecular interactions [22] [9]. These insights have important implications for the design of new materials with tailored properties, as the predictable nature of the intermolecular interactions allows for systematic modification of the crystal structure through strategic substitution patterns [22] [24].

Table 4: Comparative Analysis of Cyclopropane Ring Strain

CompoundRing SizeRing Strain Energy (kcal/mol)Bond Angle Deviation (°)
Cyclopropane327.649.5
Cyclobutane426.319.5
Cyclopentane56.2-1.5
Cyclohexane60.010.5
Methylcyclopropane329.849.5
Phenylcyclopropane330.549.5

The strain-driven ring-opening functionalization of cyclopropanes represents a fundamental transformation in organic synthesis, leveraging the release of ring strain as a thermodynamic driving force for bond formation and structural elaboration. In the context of Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid, multiple mechanistic pathways operate to facilitate ring opening, each offering distinct advantages in terms of selectivity, reaction conditions, and product accessibility [2] [8].

Nucleophilic Ring-Opening Mechanisms

The most prevalent pathway for cyclopropane ring opening involves nucleophilic attack at the carbon center bearing the electron-withdrawing substituents. In donor-acceptor cyclopropanes, this process typically proceeds through formation of a zwitterionic intermediate, where the nucleophile attacks the carbon adjacent to the electron-withdrawing group while the donor group stabilizes the developing positive charge [7] [9]. The nitro group in the 3-position of the phenyl ring significantly enhances this reactivity through its strong electron-withdrawing character, both inductively and through resonance effects [10] [11].

The regioselectivity of nucleophilic attack is governed by the relative stabilization of the resulting carbocation intermediate. The presence of the phenyl ring provides modest stabilization through resonance, while the carboxylic acid group offers additional stabilization through its electron-withdrawing inductive effect. This electronic arrangement directs nucleophilic attack preferentially to the carbon bearing the carboxylic acid substituent, leading to predictable regioselectivity in ring-opening reactions [12] [13].

Radical-Mediated Ring-Opening Processes

An alternative mechanistic manifold involves radical-mediated ring opening, which has gained significant attention due to its mild reaction conditions and broad functional group tolerance. The activation of cyclopropanes by single-electron transfer processes generates radical cation intermediates that undergo subsequent ring opening through carbon-carbon bond cleavage [14] [15]. The photoredox-catalyzed ring-opening of aryl cyclopropanes exemplifies this approach, where visible light activation generates reactive intermediates under mild conditions [14].

The incorporation of the nitrophenyl substituent in Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid provides an excellent handle for photoredox activation, as the extended conjugation system facilitates single-electron transfer processes. The resulting radical cation intermediates can engage in diverse functionalization reactions, including oxidative coupling, heteroatom incorporation, and carbon-carbon bond formation reactions [16] [17].

Transition Metal-Catalyzed Activation

Transition metal-catalyzed ring-opening represents a highly versatile approach for cyclopropane functionalization, offering exceptional control over regio- and stereoselectivity. The fundamental mechanism involves oxidative addition of the metal center into one of the cyclopropane carbon-carbon bonds, generating a metallacyclobutane intermediate that can undergo diverse subsequent transformations [18] [19]. The choice of metal catalyst, ligand environment, and reaction conditions significantly influences the selectivity and efficiency of these processes.

Palladium-catalyzed reactions have proven particularly effective for the functionalization of cyclopropanes bearing directing groups, such as the carboxylic acid moiety present in the target compound. The coordination of palladium to the carboxylate functionality facilitates regioselective carbon-hydrogen bond activation and subsequent cross-coupling reactions [20] [21]. The asymmetric nature of these transformations can be controlled through the use of chiral ligands or chiral auxiliary groups, enabling the stereoselective construction of complex molecular architectures [22].

Rhodium-catalyzed processes offer complementary reactivity, particularly in the context of ring-expansion reactions and cycloaddition processes. The ability of rhodium complexes to facilitate carbon-carbon bond migration and rearrangement reactions provides access to medium-sized ring systems and polycyclic structures that are difficult to access through other methods [8] [19].

π-π Interactions in Transition State Stabilization

The role of π-π interactions in stabilizing transition states during cyclopropane ring-opening reactions represents a sophisticated aspect of electronic control in organic synthesis. These non-covalent interactions, while individually weak, can collectively provide substantial stabilization that influences reaction rates, selectivity, and mechanistic pathways [23] [24]. In the context of Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid, the presence of the extended aromatic system creates opportunities for π-π stabilization that can be exploited in synthetic applications.

Electronic Modulation Through π-Systems

The nitrophenyl substituent in the target compound provides a particularly rich environment for π-π interactions due to its electron-deficient character and extended conjugation. The nitro group's strong electron-withdrawing properties create a polarized aromatic system that can engage in favorable π-π interactions with electron-rich aromatic systems or other polarized π-systems [10] [25]. This electronic complementarity enables the formation of stable π-π complexes that can serve as reactive intermediates or transition state stabilizers.

The mechanism of π-π stabilization in transition states involves the overlap of molecular orbitals between the interacting aromatic systems. In the case of electron-deficient systems like nitrobenzenes, the lowest unoccupied molecular orbital (LUMO) of the nitrophenyl group can interact favorably with the highest occupied molecular orbital (HOMO) of electron-rich partners [23]. This orbital interaction provides stabilization energy that can lower activation barriers and influence reaction pathways.

Substrate-Catalyst π-π Interactions

The design of catalytic systems that exploit π-π interactions has emerged as a powerful strategy for enhancing reaction efficiency and selectivity. In the context of cyclopropane ring-opening reactions, catalysts containing aromatic moieties can form π-π complexes with the substrate, providing both binding affinity and transition state stabilization [24] [26]. The nitrophenyl group in Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid represents an excellent recognition element for such catalyst design.

The strength and geometry of π-π interactions can be systematically tuned through modification of the electronic properties of the interacting aromatic systems. Electron-withdrawing substituents on the catalyst aromatic system enhance the interaction with the electron-deficient nitrophenyl group, while the relative positioning of the aromatic rings influences the magnitude of stabilization [23] [27]. This tunability enables the rational design of catalysts with optimized binding affinity and selectivity.

Conformational Control Through π-π Interactions

π-π interactions can also exert significant influence on the conformational preferences of flexible molecules, thereby affecting their reactivity and selectivity. In cyclopropane substrates containing aromatic substituents, intramolecular π-π interactions can stabilize particular conformations that favor specific reaction pathways [28]. The nitrophenyl group in the target compound can engage in such intramolecular interactions with other aromatic systems in the molecule or with aromatic components of the catalyst.

The conformational effects of π-π interactions are particularly pronounced in transition states, where the developing bond formation or breaking can be stabilized by favorable aromatic interactions. Computational studies have demonstrated that π-π interactions can contribute up to 10 kilocalories per mole of stabilization in transition states, representing a significant energetic contribution that can determine reaction outcomes [26] [27].

Orthogonal Reactivity of Nitro and Carboxyl Functionalities

The presence of both nitro and carboxyl functionalities in Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid creates a unique chemical environment characterized by orthogonal reactivity patterns. This orthogonality enables selective functionalization of each group under appropriately chosen reaction conditions, providing exceptional versatility in synthetic applications [29] [30]. The distinct electronic properties and coordination preferences of these functional groups allow for the development of highly selective transformation strategies.

Electronic Complementarity and Selectivity

The nitro group and carboxylic acid exhibit fundamentally different electronic characteristics that enable selective reactivity. The nitro group functions as a powerful electron-withdrawing group through both inductive and resonance effects, creating an electron-deficient aromatic system that is susceptible to nucleophilic attack [10] [11]. In contrast, the carboxylic acid group, while also electron-withdrawing, provides additional functionality through its ability to coordinate to metal centers and participate in hydrogen bonding interactions [31] [32].

This electronic complementarity manifests in distinct reactivity patterns under different reaction conditions. Nucleophilic aromatic substitution reactions preferentially target the nitro-activated aromatic ring, while metal-catalyzed reactions often involve coordination to the carboxylate functionality [30] [33]. The ability to selectively activate one functional group while leaving the other intact provides exceptional control over reaction selectivity and enables the development of sequential functionalization strategies.

Coordination Chemistry and Metal Catalysis

The carboxylic acid functionality serves as an excellent coordinating group for transition metal catalysts, enabling the development of directed functionalization reactions. The coordination of metals such as palladium, rhodium, or copper to the carboxylate group provides both substrate binding and regioselectivity control in subsequent transformations [20] [21]. This coordination-directed approach is particularly valuable in carbon-hydrogen bond activation reactions, where the metal center can be positioned in proximity to specific carbon-hydrogen bonds through coordination to the carboxylate.

The nitro group, in contrast, typically does not coordinate strongly to most transition metals under typical reaction conditions, allowing it to remain as a spectator group during metal-catalyzed transformations. This orthogonality enables the development of reaction sequences where the carboxylate-directed transformation is followed by modification of the nitro group under different conditions [34] [35].

Sequential Functionalization Strategies

The orthogonal reactivity of nitro and carboxyl groups enables the development of sophisticated sequential functionalization strategies that would be difficult to achieve with other substitution patterns. For example, initial metal-catalyzed coupling reactions can be directed by the carboxylate group to install new carbon-carbon or carbon-heteroatom bonds, followed by reduction or substitution reactions at the nitro group to introduce amino or other functionalities [30] [13].

The order of these transformations can often be reversed, depending on the specific synthetic objectives and the compatibility of reaction conditions. The reduction of the nitro group to an amino group, for example, can be accomplished under conditions that do not affect the carboxylic acid functionality, while subsequent metal-catalyzed coupling reactions can utilize the carboxylate for directing group effects [29] [36].

Protecting Group Strategies

The orthogonal reactivity also extends to protecting group strategies, where one functional group can be selectively protected while the other undergoes transformation. The carboxylic acid can be converted to various derivatives such as esters, amides, or metal salts without affecting the nitro group, while the nitro group can be reduced to amino derivatives that can be selectively acylated or alkylated [31] [37]. This flexibility in protecting group manipulation provides exceptional versatility in complex synthetic sequences.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

207.05315777 g/mol

Monoisotopic Mass

207.05315777 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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